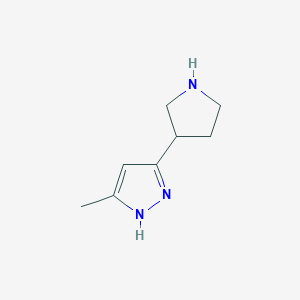

3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

Description

General Overview of Heterocyclic Chemistry and Nitrogen-Containing Compounds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. openmedicinalchemistryjournal.com These heteroatoms are most commonly nitrogen, oxygen, or sulfur. openmedicinalchemistryjournal.com Nitrogen-containing heterocyclic compounds are particularly prominent and represent a diverse and significant class of organic molecules. openmedicinalchemistryjournal.comrsc.org They are fundamental to the chemistry of life, forming the core structures of many natural products like alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The base pairs of DNA and RNA, for instance, are composed of nitrogenous heterocycles such as purines and pyrimidines. nih.gov

In medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. nih.govmdpi.com A significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle in their structure. openmedicinalchemistryjournal.commdpi.com This prevalence is due to the unique physicochemical properties conferred by the nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions with biological targets, influencing a molecule's efficacy and pharmacokinetic profile. nih.gov The structural diversity and functional versatility of these compounds make them privileged scaffolds in the design and synthesis of new therapeutic agents. openmedicinalchemistryjournal.com

Significance of Pyrazole (B372694) and Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry

The molecular architecture of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is a hybrid of two important heterocyclic scaffolds: pyrazole and pyrrolidine. Both are highly valued in organic synthesis and have proven to be crucial building blocks in the development of new drugs.

Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is one of the most widely used scaffolds by medicinal chemists. researchgate.netnih.gov Its non-planar, puckered structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). researchgate.netnih.gov This three-dimensionality is crucial for achieving specific stereochemical arrangements that can lead to precise interactions with biological targets like proteins and enzymes. researchgate.net The pyrrolidine nucleus is found in numerous FDA-approved drugs and is a key feature in compounds developed for central nervous system disorders, cancer, and inflammatory conditions. nih.gov Its derivatives are also widely employed as chiral catalysts and building blocks in asymmetric synthesis. nih.gov

Contextualization of this compound within Chemical Space

This compound is a distinct molecule that combines the aromatic, electron-rich pyrazole ring with the saturated, three-dimensional pyrrolidine ring. The methyl group at position 3 of the pyrazole ring can influence the molecule's electronic properties and steric interactions. The linkage of the pyrrolidine ring at position 5 of the pyrazole creates a specific spatial orientation between the two heterocyclic systems.

While extensive research on this exact molecule is not widely published, its chemical properties can be inferred from available data, often for its dihydrochloride (B599025) salt form. chemicalregister.com The compound belongs to the class of organic compounds known as pyrazoles.

Chemical and Physical Properties of this compound Below is a table summarizing some of the key computed and experimental properties of related pyrazole structures, providing context for the target compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | Inferred |

| IUPAC Name | This compound | chemicalregister.com |

| Related CAS Number | 2173135-19-6 (dihydrochloride) | chemicalregister.com |

| Related Compound (PubChem CID) | 116856668 (for 5-methyl-3-(1-methylpyrrolidin-3-yl)-1H-pyrazole) | nih.gov |

This table contains data for the specified compound and closely related analogs to provide a representative profile.

The structure is part of a larger chemical space of substituted pyrazoles and pyrrolidines that are actively being explored for various therapeutic applications. For instance, complex molecules incorporating a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety linked to a pyrrolidine ring have been synthesized as part of drug discovery programs. google.com The synthesis of related 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates highlights the modular approach often taken to create libraries of such compounds for biological screening. mdpi.comnih.gov

Research Gaps and Motivations for Comprehensive Study

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent scaffolds, pyrazole and pyrrolidine, are extensively studied and well-documented for their biological significance, this particular combination remains largely unexplored. The majority of available information is limited to its listing in chemical supplier catalogs, often as a research chemical or building block, with minimal associated data on its synthesis, characterization, or biological activity. chemicalregister.com

The primary motivation for a detailed investigation of this compound stems from the established therapeutic potential of its core components. mdpi.comresearchgate.netnih.gov The proven success of pyrazole derivatives in areas like oncology and infectious diseases, combined with the favorable pharmacokinetic properties often imparted by the pyrrolidine ring, provides a strong rationale for its study. nih.govnih.gov

Key research questions that remain unanswered include:

Efficient Synthetic Routes: What are the most efficient and scalable methods for the synthesis of this specific regioisomer?

Physicochemical Characterization: What are its detailed spectroscopic, crystallographic, and physicochemical properties?

Biological Activity Profile: Does this compound exhibit significant activity in key therapeutic areas such as oncology, neurobiology, or infectious diseases? jmchemsci.comnih.gov

Structure-Activity Relationships (SAR): How do modifications to the methyl group or the pyrrolidine ring affect its biological targets and potency?

A thorough study of this compound could lead to the discovery of novel lead compounds for drug development. Its unique three-dimensional structure, resulting from the combination of a planar aromatic ring and a non-planar saturated ring, makes it an attractive candidate for targeting complex protein-protein interactions or enzyme active sites.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-methyl-3-pyrrolidin-3-yl-1H-pyrazole |

InChI |

InChI=1S/C8H13N3/c1-6-4-8(11-10-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) |

InChI Key |

LMSWOQBHYBLWSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2CCNC2 |

Origin of Product |

United States |

Structural and Electronic Properties Considerations

Tautomerism in Pyrazole (B372694) Systems Relevant to 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole

Tautomerism is a fundamental concept in the study of pyrazole chemistry, and it plays a crucial role in determining the properties and reactivity of this compound.

The pyrazole ring in this compound can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. This phenomenon is known as annular prototropic tautomerism. The two possible tautomers are this compound and 5-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazole.

The equilibrium between these two tautomers is influenced by the electronic nature of the substituents at the 3 and 5 positions of the pyrazole ring. Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position. nih.govresearchgate.net In the case of this compound, both the methyl group and the pyrrolidinyl group are considered to be electron-donating. Theoretical calculations on related systems, such as 3-aminopyrazole, predict that the 3-amino tautomer is more stable than the 5-amino tautomer. mdpi.com Specifically, DFT (B3LYP)/6-311++G(d,p) calculations show a calculated energy difference of 10.7 kJ mol⁻¹ between the two tautomers of aminopyrazole. mdpi.com

| Tautomer | Relative Energy (kJ mol⁻¹) |

|---|---|

| 3-Aminopyrazole | 0.0 |

| 5-Aminopyrazole | 10.7 |

Based on these principles, it is expected that the tautomer with the methyl group at the 3-position and the pyrrolidin-3-yl group at the 5-position is the more stable form.

While annular tautomerism is the primary form of tautomerism in this system, the potential for side-chain tautomerism, particularly involving the amino group of the pyrrolidine (B122466) ring, should be considered. For 3(5)-aminopyrazoles, studies indicate that imino forms arising from side-chain tautomerism are generally not favored, and the equilibrium lies strongly towards the amino forms involved in the annular rearrangement. encyclopedia.pub Therefore, significant contributions from side-chain tautomers are not expected for this compound.

The position of the tautomeric equilibrium can have a profound impact on the reactivity and biological interactions of the molecule. The different distribution of electron density and hydrogen-bonding capabilities of each tautomer can lead to different reaction pathways and binding affinities to biological targets. For instance, the accessibility of the lone pair of electrons on the pyrazole nitrogen atoms and the proton-donating ability of the N-H group are altered in each tautomer, which in turn affects their behavior as nucleophiles, electrophiles, and hydrogen bond donors/acceptors. The prevalence of one tautomer over the other will dictate the primary chemical and biological profile of the compound.

Conformational Analysis of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In a 3-substituted pyrrolidine, such as the one present in the target molecule, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

The conformational preference of the pyrrolidine ring is influenced by the nature and size of the substituent at the 3-position. The interplay of steric and electronic effects determines the most stable conformation. The energy barrier between different puckered forms is generally low, leading to a dynamic equilibrium between various conformations in solution. Computational studies on pyrrolidine enamines have highlighted the importance of considering multiple conformers, as their energy differences can be small.

Chirality and Stereoisomerism Implications

The presence of a substituent at the 3-position of the pyrrolidine ring introduces a stereocenter, making this compound a chiral molecule. This means that it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The specific three-dimensional arrangement of atoms, or stereochemistry, can have a significant impact on the biological activity of a molecule. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis and characterization of enantiomerically pure forms of this compound are of great importance for its potential applications in medicinal chemistry.

In addition to enantiomers, the presence of the chiral center means that if other stereocenters were present in the molecule, diastereomers would also be possible.

| Isomer Type | Description |

|---|---|

| Tautomers | Isomers that differ in the position of a proton (e.g., 3-methyl vs. 5-methyl pyrazole). |

| Enantiomers | Non-superimposable mirror images due to the chiral center at the 3-position of the pyrrolidine ring. |

| Conformational Isomers | Different spatial arrangements of the pyrrolidine ring (e.g., envelope and twist). |

Synthetic Methodologies and Routes

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole suggests two primary disconnection points. The most logical disconnection is the C-C bond between the C5 position of the pyrazole (B372694) ring and the C3 position of the pyrrolidine (B122466) ring. This approach simplifies the synthesis into two main challenges: the formation of a suitably functionalized 3-methylpyrazole (B28129) and a 3-substituted pyrrolidine precursor, which can then be coupled.

A further disconnection of the pyrazole ring itself points to a classical and highly effective synthetic strategy: the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govbeilstein-journals.org This retrosynthetic pathway breaks the pyrazole down into hydrazine and a 1,3-diketone precursor bearing the pyrrolidine moiety or a group that can be converted into it. This strategy forms the basis for the synthetic methodologies detailed below.

Synthesis of the Pyrazole Core and its Precursors

The construction of the pyrazole ring is a well-documented field in organic chemistry, with numerous methods available for its assembly. thieme.de The majority of these syntheses are based on the (3+2) cyclocondensation of a three-carbon (C3) building block with a two-nitrogen (N2) unit, typically hydrazine or its derivatives. beilstein-journals.org

Cyclo-condensation reactions represent the most fundamental and widely used approach for synthesizing the pyrazole core. These reactions involve the formation of the five-membered ring through the reaction of a bifunctional precursor with a dinucleophile.

The reaction between a 1,3-dicarbonyl compound and hydrazine is a cornerstone of pyrazole synthesis. researchgate.netresearchgate.net The process involves the initial reaction of one of the hydrazine's nitrogen atoms with a carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of the aromatic pyrazole ring. chemhelpasap.com The high stability of the resulting aromatic product often drives the reaction to completion, resulting in high yields. chemhelpasap.com

This method is highly versatile, tolerating a wide range of functional groups on both the dicarbonyl compound and the hydrazine derivative. beilstein-journals.org For the synthesis of the target molecule's core, a 1,3-diketone is the ideal starting material.

Table 1: Examples of 1,3-Difunctional Systems in Pyrazole Synthesis

| 1,3-Difunctional Precursor | Hydrazine Derivative | Resulting Product Type |

|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole |

| β-Ketoester | Hydrazine Hydrate | 3-Substituted-5-Pyrazolone chemhelpasap.com |

| β-Ketoaldehyde | Phenylhydrazine | 1-Phenyl-3-substituted Pyrazole |

The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is the classic name given to the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. chemhelpasap.comjk-sci.com This reaction is typically carried out using a catalytic amount of acid and can also be performed under thermal conditions. jk-sci.comslideshare.net The mechanism proceeds through the formation of an imine, followed by cyclization and dehydration to yield the pyrazole. jk-sci.com

A significant variation of the Knorr synthesis involves the use of β-ketoesters instead of 1,3-diketones. chemhelpasap.com In this adaptation, the reaction with hydrazine initially forms a hydrazone at the ketone position, followed by intramolecular attack of the second nitrogen on the ester group to form a pyrazolone (B3327878)—a cyclic ketone. chemhelpasap.com These pyrazolones, such as 3-methyl-5-pyrazolone derived from ethyl acetoacetate, are valuable intermediates that can be further functionalized to yield a variety of pyrazole derivatives. jmchemsci.comresearchgate.net

A significant challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, as this can lead to the formation of two different regioisomers. beilstein-journals.orgresearchgate.net For the synthesis of this compound, controlling the regioselectivity is paramount to ensure the correct placement of the methyl and pyrrolidinyl groups.

Research has shown that several factors can influence the regiochemical outcome of the reaction:

Solvent Effects: The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), has been shown to significantly improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.org

Steric and Electronic Factors: The steric bulk and electronic properties of the substituents on the dicarbonyl precursor can direct the initial nucleophilic attack of the hydrazine to the less hindered or more electrophilic carbonyl group. mdpi.com

Catalysis: The addition of an acid catalyst can influence the reaction pathway. For instance, adding hydrochloric acid can increase yields by promoting the final dehydration step. organic-chemistry.org

By carefully controlling these conditions, it is possible to direct the synthesis towards the desired isomer, making the process a practical solution for producing specifically substituted pyrazoles. organic-chemistry.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Condition | Observed Outcome | Reference |

|---|---|---|---|

| Solvent | Aprotic (e.g., DMAc) | High regioselectivity | organic-chemistry.org |

| Solvent | Protic (e.g., Ethanol) | Lower regioselectivity | organic-chemistry.org |

| Substituent (R group) | Sterically bulky R group | Hydrazine attacks the less hindered carbonyl | mdpi.com |

Cyclo-condensation Reactions

Synthesis of the Pyrrolidine Moiety and its Precursors

The pyrrolidine ring is a privileged structure in biologically active molecules. chemrxiv.org The synthesis of 3-substituted pyrrolidines, required for the target molecule, can be achieved through various established routes.

One modern approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can directly yield 3-substituted pyrrolidines from readily available precursors. chemrxiv.orgnih.gov This method offers a broad substrate scope and can deliver drug-like molecules in a single step. nih.gov Other methods include cyclization strategies. For example, 3-substituted pyrrolidin-2-ones can be synthesized from esters via α-alkylation followed by azide (B81097) reduction and subsequent ring closure. arkat-usa.org These lactam intermediates can then be reduced to the corresponding pyrrolidines. Additionally, various synthetic routes exist for producing 3-pyrrolines, which are unsaturated precursors that can be readily reduced to the saturated pyrrolidine ring system. organic-chemistry.org

Table 3: Selected Synthetic Routes to 3-Substituted Pyrrolidines

| Starting Material(s) | Key Transformation | Product Type | Reference |

|---|---|---|---|

| N-Alkyl Pyrroline (B1223166), Aryl Halide | Palladium-catalyzed Hydroarylation | 3-Aryl Pyrrolidine | chemrxiv.orgnih.gov |

| Ester, Azidoalkylating Agent | α-Alkylation, Azide Reduction, Cyclization | 3-Substituted Pyrrolidin-2-one | arkat-usa.org |

| Allenic Amino Acids | AgNO₃-catalyzed Cyclization | 3-Pyrroline | organic-chemistry.org |

Construction of Pyrrolidine Ring Systems

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a ubiquitous feature in a vast number of biologically active molecules and approved pharmaceuticals. mdpi.com Its synthesis can be achieved through various strategies, primarily involving the cyclization of acyclic precursors or the modification of existing cyclic systems. mdpi.com

One common approach involves the cyclization of acyclic starting materials. For instance, methods like the borrowing hydrogen methodology can be used for the direct synthesis of functionalized pyrrolidines. This atom-efficient process involves the iridium(III)-catalyzed reaction of a triol, such as 1,2,4-butanetriol, with a primary amine. The mechanism proceeds through the catalytic dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine using the hydrogen stored by the catalyst. researchgate.net Another strategy is the acid-promoted synthesis from N-carbamate-protected amino alcohols, where the hydroxyl group is activated using orthoesters to facilitate cyclization. organic-chemistry.org

Ring contraction of more abundant heterocycles like pyridines offers another innovative route. A photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile building blocks for further functionalization. osaka-u.ac.jp Additionally, hydrogenation of pyrroles using heterogeneous catalysts like rhodium-on-alumina is a well-established method to produce the corresponding pyrrolidines. acs.orgacs.org The dehydrogenation of pyrrolidines to form pyrroles, catalyzed by reagents like B(C₆F₅)₃, can also be considered in a retrosynthetic sense. nih.govacs.org

Table 1: Selected Methods for Pyrrolidine Ring Construction

| Method | Description | Key Reagents/Catalysts | Ref. |

|---|---|---|---|

| Borrowing Hydrogen | Iridium-catalyzed reaction of diols/triols with primary amines. | [Ir(Cp*)Cl₂]₂, K₂CO₃ | researchgate.net |

| Ring Contraction | Photo-promoted contraction of pyridines. | Silylborane, light source | osaka-u.ac.jp |

| Catalytic Hydrogenation | Reduction of substituted pyrroles to pyrrolidines. | Rh/Al₂O₃, H₂ | acs.orgacs.org |

| Aza-Cope-Mannich | Cyclization of 2-hydroxy homoallyl tosylamine with aldehydes. | Iron(III) salts | organic-chemistry.org |

| Cycloisomerization | Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. | Gold catalyst | organic-chemistry.org |

Stereocontrolled Synthesis of Substituted Pyrrolidines

Controlling the stereochemistry of the pyrrolidine ring, particularly at the C-3 position, is crucial for defining the three-dimensional structure and biological activity of the final molecule. Several stereoselective methods have been developed to achieve this.

A powerful technique is the diastereoselective reduction of substituted pyrroles. Heterogeneous catalytic hydrogenation of pyrroles with existing stereocenters on substituents can direct the approach of hydrogen, leading to highly diastereoselective outcomes. For example, the hydrogenation of a pyrrole (B145914) with an α-ketoester substituent using a rhodium-on-alumina catalyst results in the reduction of both the ketone and the pyrrole ring with high diastereoselectivity, forming up to four new stereocenters in a controlled manner. acs.orgacs.org The initial reduction of the substituent's carbonyl group likely creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring from a specific face. acs.org

Gold-catalyzed tandem reactions provide another elegant approach. A tandem alkyne hydroamination/iminium ion formation/allylation sequence can generate pyrrolidine derivatives with a tetrasubstituted carbon stereocenter. acs.org Organocatalysis also offers robust solutions. For instance, (R)-3-pyrrolidinecarboxylic acid can catalyze enantioselective anti-Mannich-type reactions of ketones with α-imino esters, where the carboxylic acid group at the 3-position of the catalyst is vital for controlling the stereoselectivity. nih.gov Similarly, enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized via organocatalytic enantioselective Michael addition reactions. rsc.org

Table 2: Examples of Stereoselective Pyrrolidine Synthesis

| Method | Key Features | Catalyst/Reagent | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a substituted pyrrole with an α-ketoester. | Rh/Al₂O₃, H₂ | High diastereoselectivity | acs.orgacs.org |

| Gold-Catalyzed Tandem Reaction | Hydroamination/iminium formation/allylation of alkynes. | Au catalyst | High diastereoselectivity (e.g., >95:5 dr) | acs.org |

| Organocatalytic Mannich Reaction | Reaction of ketones with α-imino esters. | (R)-3-pyrrolidinecarboxylic acid | anti/syn up to >99:1, up to 99% ee | nih.gov |

| Biocatalytic Oxidation/Addition | Laccase-catalyzed oxidation of catechols and subsequent 1,4-addition. | Myceliophthora thermophila laccase | Stereoselective formation of all-carbon quaternary stereocenters | rsc.org |

Coupling Strategies for Assembling this compound

Once the pyrazole and pyrrolidine rings (or their precursors) are formed, they must be joined. This can be accomplished through direct coupling of the two pre-formed heterocycles or by building one ring onto the other via sequential reactions.

Direct coupling methods involve the formation of a C-C bond between the C-5 position of the 3-methyl-1H-pyrazole and the C-3 position of the pyrrolidine ring. Palladium-catalyzed cross-coupling reactions are a mainstay for such transformations. For example, a palladium-catalyzed hydroarylation of a pyrroline (a precursor to pyrrolidine) with an aryl halide or triflate can form 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.org In the context of our target molecule, a 5-halo-3-methyl-1H-pyrazole could be coupled with a 3-pyrrolidine-boronic acid derivative (or a similar organometallic reagent) under Suzuki-Miyaura conditions.

Conversely, direct C-H arylation offers a more atom-economical approach. A robust Pd(II)/Phen catalyst system has been developed for the direct C-3 arylation of pyrazoles with aryl halides, a position that is typically less reactive. nih.gov While this addresses C-3 arylation, similar principles could be adapted for C-5 functionalization. Copper-catalyzed N-arylation reactions of pyrazoles are also well-established, demonstrating the utility of transition metals in forming bonds to the pyrazole ring. organic-chemistry.org

An alternative to direct coupling is a sequential approach where one ring is constructed upon the other. The Knorr pyrazole synthesis is a classic and versatile method that involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.orgslideshare.netslideshare.net To synthesize the target molecule, one could envision starting with a 1,3-dicarbonyl compound that already incorporates the pyrrolidine-3-yl moiety. Reaction of this precursor with hydrazine would then directly form the desired this compound structure. This strategy hinges on the accessibility of the appropriately substituted dicarbonyl precursor.

Another powerful method for functionalizing pyrazoles is the Vilsmeier-Haack reaction. mdpi.comresearchgate.netigmpublication.orgarkat-usa.org This reaction typically installs a formyl group at the C-4 position of the pyrazole ring using a Vilsmeier reagent (e.g., POCl₃/DMF). While this reaction formylates the C-4 position, the underlying principles of electrophilic substitution on the pyrazole ring are relevant. A precursor like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid could potentially be synthesized and then subjected to reactions like the Curtius or Hofmann rearrangement to install the amine functionality necessary for subsequent pyrrolidine ring formation. arkat-usa.org

A four-component synthesis based on a sequential palladium-catalyzed coupling-condensation-coupling (C³) process has been developed for biaryl-substituted pyrazoles, showcasing the power of multicomponent reactions to rapidly build complexity. rsc.org This involves a Sonogashira alkynylation and a Suzuki arylation intercepted by the pyrazole-forming cyclocondensation, a strategy that could be adapted for the synthesis of pyrazolyl-alicyclic systems.

Advanced Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Both acid and metal-based catalysts play critical roles in ring formation, functionalization, and coupling reactions.

Acid catalysis is integral to many of the synthetic steps discussed. The Knorr pyrazole synthesis is traditionally carried out under acidic conditions, which facilitate the condensation and cyclization steps. wikipedia.org Lewis acids are particularly effective in promoting specific transformations. For example, a novel synthesis of pyrazoles has been developed through a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Lewis acids such as SnCl₄, BF₃·OEt₂, and TiCl₄ were shown to efficiently catalyze the reaction, which proceeds through the formation of a zwitterionic intermediate followed by ring closure. nih.govacs.org

Lewis acids also play a crucial role in stereocontrolled synthesis. In certain Mannich-type reactions, the acid group on a pyrrolidine-based catalyst is key for directing the stereochemical outcome. nih.gov Furthermore, the combination of Lewis acids with other catalytic systems, such as photoredox catalysis, can enable challenging transformations like the reductive cleavage of inert C–N bonds in N-benzoyl pyrrolidines, opening up new pathways for skeletal remodeling. chemrxiv.org In some cases, pyrrolidine itself can act as an organocatalyst for the synthesis of substituted pyrazoles from carbonyl compounds via an enamine intermediate under mild conditions. nih.gov

Table 3: Application of Acid/Lewis Acid Catalysis in Synthesis

| Reaction Type | Catalyst | Role of Catalyst | Ref. |

|---|---|---|---|

| Pyrazole Synthesis | SnCl₄, BF₃·OEt₂, TiCl₄ | Promotes union of 3-ethoxycyclobutanones and hydrazines. | nih.govacs.org |

| Pyrazole Synthesis | Pyrrolidine | Acts as an organocatalyst to form an enamine intermediate. | nih.gov |

| anti-Mannich Reaction | (R)-3-pyrrolidinecarboxylic acid | Directs anti-selectivity and enantioselectivity. | nih.gov |

| C-N Bond Cleavage | Lewis Acid + Photoredox Catalyst | Promotes single-electron transfer to the amide carbonyl group. | chemrxiv.org |

| Pyrazole Synthesis | RuII Catalyst | Catalyzes intramolecular oxidative C-N coupling of hydrazones. | nih.gov |

Transition Metal-Catalyzed Reactions (e.g., C-H Activation, Suzuki Cross-Coupling)

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, methods such as Suzuki cross-coupling and C-H activation represent powerful tools for its construction.

Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for creating C-C bonds, typically between a boronic acid (or its ester) and an organohalide, catalyzed by a palladium complex. rsc.orgscite.ai For the synthesis of the target compound, two primary disconnection approaches are feasible:

Coupling of a pyrazole-boronic acid with a halogenated pyrrolidine derivative.

Coupling of a pyrrolidine-boronic acid with a halogenated pyrazole derivative.

The first approach is often more practical due to the commercial availability and stability of pyrazole precursors. The synthesis would likely involve the coupling of a 5-bromo-3-methyl-1H-pyrazole (protected at the N1 position, for example, with a Boc or SEM group) with a suitably protected (e.g., N-Boc) 3-pyrrolidinylboronic acid or ester.

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst such as XPhos Pd G2. rsc.orgacs.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos often providing excellent results for challenging heterocyclic couplings. nih.gov An inorganic base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid. nih.gov

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | ~65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | ~85 |

| 3 | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 60 | >90 |

C-H Activation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials (e.g., halogenation or borylation), making it a more atom-economical approach. researchgate.netnih.gov Synthesizing this compound via C-H activation could theoretically involve the direct coupling of a 3-methyl-1H-pyrazole with a protected pyrrolidine.

This transformation would likely be a palladium-catalyzed process. nih.gov The C5-H bond of an N-protected 3-methyl-1H-pyrazole could be activated and coupled with a pyrrolidine derivative containing a suitable functional group. However, a more plausible route involves the C-H activation of the pyrrolidine ring directed by a specialized group. Research has shown that N-aminoquinoline amides can direct the palladium-catalyzed C-H arylation at the C4 position of pyrrolidines. acs.org A similar strategy could be envisioned where a 3-methyl-5-halo-1H-pyrazole is coupled with a pyrrolidine bearing a C-H activation directing group. The reaction typically requires a palladium(II) catalyst like Pd(OAc)₂ and a stoichiometric oxidant. nih.govmdpi.com

Challenges in C-H activation include controlling regioselectivity, especially on the pyrazole ring which has multiple C-H bonds. However, the C5 position is often the most reactive site for electrophilic palladation. researchgate.net

Green Chemistry Principles in Synthetic Route Design (e.g., Microwave-Assisted, Aqueous Media, Reusable Catalysts)

Adopting green chemistry principles is essential for developing sustainable synthetic processes. nih.gov For the synthesis of this compound, several green techniques can be applied to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times and, in many cases, improve yields by ensuring rapid and uniform heating. clockss.orgnih.govdergipark.org.tr Many classical pyrazole syntheses, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, can be significantly accelerated. dergipark.org.trijpsr.com For instance, a key cyclization step that might take several hours under conventional heating could be completed in minutes using a microwave reactor. clockss.orgdergipark.org.tr This technique could be applied to the formation of the pyrazole ring or in post-synthesis modifications, such as the proposed Suzuki coupling step.

| Reaction Step | Method | Time | Yield (%) |

| Cyclocondensation | Conventional Heating | 6-8 h | ~70% |

| Cyclocondensation | Microwave (120 °C) | 15-20 min | ~85% |

| Suzuki Coupling | Conventional Heating | 12-24 h | ~80% |

| Suzuki Coupling | Microwave (100 °C) | 30-45 min | ~90% |

Aqueous Media

Using water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. researchgate.net The synthesis of pyrazole derivatives has been successfully performed in water, often with the aid of catalysts that are stable and active in aqueous environments. researchgate.netrsc.org For example, multicomponent reactions to form pyranopyrazoles have been efficiently carried out in water, sometimes catalyzed by simple organic molecules like taurine (B1682933) or even without a catalyst under ultrasound irradiation. rsc.orgrsc.org The synthesis of the target molecule's pyrazole core could be adapted to an aqueous system, potentially using a water-soluble catalyst or under micellar catalysis conditions to solubilize organic reactants.

Reusable Catalysts

Optimization of Reaction Conditions and Yields

To develop a viable synthetic route, optimizing reaction conditions to maximize yield and purity is critical. For a multistep synthesis of this compound, each step would require careful optimization.

For a key step like a Suzuki cross-coupling, several parameters would be systematically varied:

Catalyst and Ligand: While a standard catalyst like Pd(PPh₃)₄ might provide a moderate yield, screening a panel of modern palladium precatalysts and ligands (e.g., Buchwald or Herrmann-Beller type) is likely to identify a more efficient system. mdpi.com

Base: The choice and amount of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield by influencing the transmetalation step.

Solvent: The solvent system (e.g., toluene, dioxane, DMF, often with water) affects the solubility of reactants and catalyst stability.

Temperature and Time: Optimizing the temperature can balance reaction rate against catalyst decomposition and side-product formation. Reaction time is monitored by techniques like HPLC or TLC to ensure full conversion without product degradation.

The table below illustrates a hypothetical optimization study for the Suzuki coupling between a protected 5-bromo-3-methyl-1H-pyrazole and a pyrrolidine-boronic ester.

| Entry | Catalyst (mol%) | Solvent | Base (equiv.) | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Toluene | Na₂CO₃ (2) | 110 | 45 |

| 2 | Pd(dppf)Cl₂ (3) | Dioxane | K₂CO₃ (2) | 100 | 68 |

| 3 | XPhos Pd G2 (2) | Dioxane | K₃PO₄ (2) | 80 | 85 |

| 4 | XPhos Pd G2 (2) | 2-MeTHF | K₃PO₄ (2) | 80 | 91 |

| 5 | XPhos Pd G2 (1) | 2-MeTHF | K₃PO₄ (2) | 80 | 89 |

This systematic optimization process is crucial for transforming a literature procedure into a scalable and robust synthetic method suitable for producing significant quantities of the target compound, this compound.

Derivatization and Functionalization Strategies

Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms and three carbon atoms. Its modification can be achieved through substitution at the nitrogen atoms or functionalization of its carbon positions.

The unsubstituted pyrazole ring of the title compound exists as a mixture of tautomers, presenting two nitrogen atoms (N1 and N2) available for substitution. The regioselectivity of N-substitution is a key consideration and is often influenced by steric and electronic factors, as well as reaction conditions. nih.govthieme-connect.com

N-Alkylation: This involves the introduction of an alkyl group onto one of the pyrazole nitrogens. Traditional methods employ an alkyl halide in the presence of a base such as potassium carbonate (K2CO3). figshare.comorganic-chemistry.org The reaction typically results in a mixture of N1 and N2 alkylated isomers, with the N1 product often favored due to lesser steric hindrance. thieme-connect.com More advanced, highly regioselective methods, such as those using engineered enzymes or specific catalytic systems like magnesium ethoxide, can provide unprecedented control over the alkylation position. nih.govthieme-connect.com

N-Arylation: The introduction of an aryl group is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium catalyst to couple the pyrazole nitrogen with an aryl halide. nih.gov Ligand selection and reaction conditions are crucial for achieving high yields and selectivity.

| Reaction Type | Reagents & Conditions | Potential Product(s) | Description |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole and 1-Alkyl-5-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole | Forms a mixture of two regioisomers. The ratio depends on the steric bulk of the reactants and conditions. acs.orgsemanticscholar.org |

| N-Arylation | Aryl halide (e.g., Bromobenzene), Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 1-Aryl-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole and its regioisomer | Palladium-catalyzed cross-coupling provides access to N-aryl pyrazoles. nih.govacs.org |

With the C3 and C5 positions occupied by methyl and pyrrolidinyl groups, respectively, the C4 position of the pyrazole ring is the primary site for electrophilic substitution and metal-catalyzed C-H functionalization.

Direct C-H arylation is a powerful tool for modifying the pyrazole core. dntb.gov.ua These reactions, typically catalyzed by palladium, couple the C4-H bond directly with an aryl halide, avoiding the need for pre-functionalization of the pyrazole. nih.govacs.org In some cases, a temporary protecting group at C5 can be used to direct arylation exclusively to the C4 position. acs.org Other electrophilic substitution reactions, such as halogenation (using N-halosuccinimides) or nitration, can also be employed to install versatile functional handles at the C4 position. rsc.org

| Reaction Type | Reagents & Conditions | Potential Product | Description |

|---|---|---|---|

| C4-Arylation | Aryl halide, Pd(OAc)₂, Ligand, Base | 4-Aryl-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole | Directly forms a C-C bond at the C4 position of the pyrazole ring. acs.org |

| C4-Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | 4-Halo-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole | Introduces a halogen atom, which can serve as a handle for further cross-coupling reactions. rsc.org |

| C4-Nitration | HNO₃/H₂SO₄ | 3-Methyl-4-nitro-5-(pyrrolidin-3-yl)-1H-pyrazole | Introduces a nitro group, which can be reduced to an amino group for further derivatization. rsc.org |

The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, is a common strategy for expanding the chemical space of pyrazole-based compounds. These bicyclic structures are typically constructed via the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound, chalcone, or enaminone. acs.orgnih.govnih.govrsc.org

Since 3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole does not possess the requisite amino group, it cannot directly participate in these cyclization reactions. However, it could be converted into a suitable precursor. For instance, nitration at the C4 position followed by reduction would yield 4-amino-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole. This intermediate could then undergo cyclocondensation to form a fused pyrazolo[3,4-d]pyrimidine system. Alternatively, if a synthetic route starting from a 5-amino-3-methyl-1H-pyrazole precursor was used, the pyrrolidine (B122466) ring could be introduced at a later stage.

| Strategy | Key Intermediate | Reagents for Cyclization | Potential Product Class | Description |

|---|---|---|---|---|

| Precursor Synthesis and Cyclocondensation | 4-Amino-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole | 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Pyrazolo[3,4-d]pyrimidines | A multi-step approach where the pyrazole is first functionalized with an amino group, which then acts as a nucleophile to build the fused pyrimidine (B1678525) ring. nih.govnih.gov |

Modification of the Pyrrolidine Ring System

The pyrrolidine ring is a saturated, non-aromatic heterocycle. Its secondary amine nitrogen is a key site for functionalization, and modern synthetic methods also allow for the selective modification of its C-H bonds.

The nitrogen atom of the pyrrolidine ring is a secondary amine and is readily nucleophilic. wikipedia.org

N-Alkylation: This reaction can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed. researchgate.netechemi.com Care must be taken as over-alkylation can occur, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.net Reductive amination with aldehydes or ketones provides another mild and efficient route to N-alkylated pyrrolidines.

N-Acylation: The pyrrolidine nitrogen can be easily acylated using acyl chlorides or acid anhydrides. nih.govacs.org These reactions are usually rapid and are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. chemguide.co.uk

| Reaction Type | Reagents & Conditions | Potential Product | Description |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | 3-Methyl-5-(1-alkyl-pyrrolidin-3-yl)-1H-pyrazole | Standard nucleophilic substitution to form a tertiary amine. rsc.org |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | 1-(3-(3-Methyl-1H-pyrazol-5-yl)pyrrolidin-1-yl)ethan-1-one | Forms a stable amide bond at the pyrrolidine nitrogen. hacettepe.edu.tr |

Direct functionalization of the C-H bonds on the saturated pyrrolidine ring is challenging but can be achieved using modern synthetic methodologies. These reactions often provide access to complex, substituted heterocycles that are otherwise difficult to synthesize. youtube.com

Directed C-H Functionalization: This powerful strategy involves attaching a directing group to the pyrrolidine nitrogen. This group then coordinates to a transition metal catalyst (commonly palladium) and directs it to activate a specific C-H bond (e.g., at C4) for subsequent arylation or other coupling reactions. acs.orgacs.org The directing group can often be removed after the reaction.

C-H Amination: Intramolecular C-H amination reactions, catalyzed by metals like iron or rhodium, can be used to form disubstituted pyrrolidines. nih.gov These reactions typically proceed via a nitrene intermediate that inserts into a C-H bond.

α-Lithiation: After protection of the pyrrolidine nitrogen (e.g., with a Boc group), the α-protons (at C2 and C5) can be removed with a strong base like s-butyllithium. The resulting organolithium species can then react with various electrophiles to install a wide range of substituents. nih.govacs.org

| Reaction Type | General Strategy | Potential Product Class | Description |

|---|---|---|---|

| Directed C-H Arylation | N-protection, installation of a directing group (e.g., aminoquinoline), Pd-catalyzed arylation. | C4-Aryl substituted pyrrolidines | Enables highly regio- and stereoselective functionalization of otherwise unreactive C-H bonds. acs.orgacs.org |

| α-Functionalization | N-Boc protection, deprotonation with strong base (e.g., s-BuLi), reaction with electrophile (e.g., R-X). | C2/C5-Alkyl/Aryl substituted pyrrolidines | Provides a route to functionalize the positions adjacent to the nitrogen atom. nih.govacs.org |

| C-H Amination | Catalytic conversion of aliphatic azides using iron or rhodium complexes. | Disubstituted pyrrolidines | Forms a new C-N bond via C-H insertion, creating complex aminocyclic structures. nih.gov |

Design and Synthesis of Analogues and Derivatives

The chemical scaffold of this compound serves as a versatile template for the design and synthesis of a wide array of analogues and derivatives. Scientific research has explored various derivatization and functionalization strategies to modulate the physicochemical properties and biological activities of this core structure. These strategies primarily focus on modifications of the pyrrolidine ring and the pyrazole nucleus, including substitutions at the nitrogen atoms and the carbon atoms of both heterocyclic rings.

A key approach to creating analogues involves the functionalization of the pyrrolidine ring. The secondary amine of the pyrrolidine moiety is a common site for derivatization. For instance, N-acylation introduces a variety of substituents that can significantly alter the compound's properties. One notable example is the synthesis of (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, which demonstrated potent inhibitory activity against JNK3, a kinase implicated in neurodegenerative diseases. In this derivative, the pyrrolidine nitrogen is acylated with a cyclopropanecarbonyl group, highlighting a strategy to enhance biological efficacy.

Another functionalization strategy for the pyrrolidine ring is the introduction of hydroxyl groups, as seen in compounds like N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-l-yl]-5-(lH-pyrazol-3-yl)-pyridine-3-carboxamide. regulations.gov The presence of a hydroxyl group can influence solubility and provide an additional point for hydrogen bonding, which may be crucial for interactions with biological targets.

The pyrazole ring itself offers multiple positions for derivatization. The nitrogen atoms of the pyrazole can be substituted, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR). For example, the synthesis of 1-aryl-3-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole analogues introduces a phenyl or other aryl group at the N1 position of the pyrazole ring. This modification can impact the compound's planarity and electronic properties. General methods for the N-arylation of pyrazoles often involve copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org

Furthermore, the carbon atoms of the pyrazole ring can be functionalized. For instance, iodination of the pyrazole ring at the C4 or C5 position can be achieved selectively. google.com These halogenated intermediates are valuable for further synthetic transformations, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl and alkynyl groups. google.com

The synthesis of more complex derivatives often involves multi-step reaction sequences. A general strategy for creating complex pyrazole-pyrrolidine structures is the coupling of a pre-functionalized pyrazole with a pyrrolidine building block. For example, the synthesis of {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone involves the initial synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is then coupled to a protected pyrrolidine derivative. google.comgoogle.com While this example features a piperazine (B1678402) linker, a similar synthetic logic can be applied to directly connect the pyrazole and pyrrolidine rings.

The tables below summarize examples of synthesized analogues and derivatives based on pyrazole and pyrrolidine scaffolds, illustrating the diverse functionalization strategies employed in medicinal chemistry research.

Table 1: Examples of Synthesized Pyrazole Derivatives with Pyrrolidine Moieties

| Compound Name | Modification Strategy | Key Research Finding |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | N-acylation of the pyrrolidine ring with a cyclopropanecarbonyl group and substitution on the pyrazole ring. | Potent and selective inhibitor of JNK3 kinase. |

| N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-l-yl]-5-(lH-pyrazol-3-yl)-pyridine-3-carboxamide | Introduction of a hydroxyl group on the pyrrolidine ring and complex substitution on the pyrazole-containing scaffold. regulations.gov | A component of a kinase inhibitor, highlighting the use of a functionalized pyrrolidine-pyrazole motif. regulations.gov |

| {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | Coupling of a 1-phenyl-3-methyl-pyrazole with a functionalized pyrrolidine via a piperazine linker. google.comgoogle.com | Demonstrates a modular synthetic approach to complex molecules containing the pyrazole-pyrrolidine scaffold. google.comgoogle.com |

Table 2: General Functionalization Strategies for Pyrazole Derivatives

| Functionalization Position | Reagents and Conditions | Type of Derivative |

| Pyrazole N1-position | Aryl halides, Copper or Palladium catalyst organic-chemistry.org | N-arylpyrazoles organic-chemistry.org |

| Pyrazole C4-position | N-Iodosuccinimide (NIS) or I2/oxidant google.com | 4-Iodopyrazoles google.com |

| Pyrazole C5-position | n-BuLi then I2 google.com | 5-Iodopyrazoles google.com |

| Pyrrolidine N-position | Acid chlorides, Chloroformates | N-acyl, N-alkoxycarbonyl pyrrolidines |

| Pyrrolidine C3-position | Oxidation, Reduction | 3-Oxo-pyrrolidines, 3-Hydroxy-pyrrolidines |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole. Through various NMR experiments, it is possible to map the carbon and proton framework, investigate the electronic environment of the nitrogen atoms, and study dynamic processes such as tautomerism. ktu.edumdpi.com

One-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁵N, provide fundamental information about the number and types of atoms in the molecule.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the pyrazole (B372694) ring proton, and the protons of the pyrrolidine (B122466) ring. The chemical shifts would be indicative of their local chemical environments. For instance, the methyl group protons on the pyrazole ring would likely appear as a singlet, while the pyrrolidine protons would present as a more complex set of multiplets due to spin-spin coupling. mdpi.com The single proton on the pyrazole ring would also appear as a singlet. mdpi.com

¹³C-NMR: The carbon NMR spectrum complements the ¹H-NMR data by showing signals for each unique carbon atom. The chemical shifts for the pyrazole ring carbons are particularly informative. In related 3,5-disubstituted pyrazoles, the signals for the pyrazole ring carbons C3 and C5 can appear broadened in the spectrum, which is a characteristic sign of an intermediate rate of exchange between two tautomeric forms on the NMR timescale. ktu.edu

¹⁵N-NMR: The nitrogen NMR spectrum provides direct insight into the electronic structure of the pyrazole ring's nitrogen atoms. ktu.edumdpi.com In cases of tautomerism, where the N-H proton can reside on either nitrogen, ¹⁵N-NMR can help identify the predominant tautomer or the equilibrium between the two forms. fu-berlin.denih.gov Two-dimensional correlation experiments like ¹H-¹⁵N HMBC can be used to link proton signals to their corresponding nitrogen atoms, aiding in the definitive assignment of the tautomeric state. ktu.edu

Table 1: Predicted NMR Chemical Shift Ranges for this compound This interactive table summarizes the expected chemical shifts based on data from analogous pyrazole structures.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyrazole-CH₃ | ¹H | ~2.3 | Singlet | Signal for the methyl group attached to the pyrazole ring. mdpi.com |

| Pyrazole-CH | ¹H | ~6.0 | Singlet | Signal for the C4-H proton of the pyrazole ring. mdpi.com |

| Pyrrolidine-CH/CH₂ | ¹H | 1.5 - 4.0 | Multiplets | Complex signals for the protons on the pyrrolidine ring. |

| Pyrazole-NH | ¹H | > 10.0 | Broad Singlet | Chemical shift is solvent-dependent; may exhibit NOEs to nearby protons. ktu.edu |

| Pyrazole-CH₃ | ¹³C | ~11-15 | Quartet | |

| Pyrrolidine-CH/CH₂ | ¹³C | 25 - 60 | Various | |

| Pyrazole-C4 | ¹³C | ~105-110 | Doublet | Often a sharp signal compared to C3 and C5. ktu.edu |

| Pyrazole-C3/C5 | ¹³C | ~140-155 | Singlet | Signals can be broadened due to tautomeric exchange. ktu.edu |

| Pyrazole-N1/N2 | ¹⁵N | 160 - 270 | - | Chemical shifts are highly sensitive to tautomeric form and substitution. mdpi.com |

For unsymmetrically substituted 1H-pyrazoles like this compound, annular tautomerism is a key phenomenon. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, resulting in two different tautomers. NMR spectroscopy is a powerful tool for studying this equilibrium. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish the spatial proximity between the pyrazole N-H proton and substituents on the ring. For example, observing a NOE correlation between the NH proton and the protons of the pyrrolidine ring would confirm the existence of a specific tautomer. ktu.edu Furthermore, variable-temperature NMR studies can be used to investigate the kinetics of this exchange. At low temperatures, the exchange can be slowed to the point where distinct signals for both tautomers are observed, allowing for the determination of the equilibrium constant by integrating the signals. fu-berlin.de At higher temperatures, the rapid exchange leads to averaged, often sharp, signals. The broadening of signals at intermediate temperatures can be analyzed to calculate the rate of the tautomeric exchange. ktu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. For this compound, the IR spectrum would display characteristic bands confirming the presence of the pyrazole and pyrrolidine rings. mdpi.comnih.gov

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the pyrazole ring. The broadness is due to hydrogen bonding.

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds in the methyl and pyrrolidine groups, and potentially a sharper peak above 3000 cm⁻¹ for the pyrazole C-H bond. mdpi.com

C=N and C=C Stretching: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the pyrazole ring's double bonds. mdpi.commdpi.com

N-H Bending: A band typically observed around 1550-1650 cm⁻¹.

The positions of these bands can be influenced by intermolecular hydrogen bonding, which plays a significant role in the association of pyrazole molecules in the condensed phase. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies This interactive table outlines the principal IR absorption bands expected for the title compound.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Pyrazole Ring | 3100 - 3400 | Medium-Broad |

| C-H Stretch (Aromatic-like) | Pyrazole Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | CH₃, Pyrrolidine | 2850 - 3000 | Medium-Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1450 - 1650 | Medium-Strong |

| N-H Bend | Pyrazole/Pyrrolidine | 1550 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the molecular formula of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). ktu.edumdpi.com This allows for the calculation of the elemental composition, which can be compared against the theoretical value for the proposed structure (C₈H₁₃N₃). mdpi.com

In addition to providing the exact mass, HRMS can reveal information about the molecule's structure through analysis of its fragmentation pattern. The molecule is broken into smaller, charged fragments in the mass spectrometer, and the masses of these fragments can help to piece together the original structure, confirming the connectivity of the methyl, pyrazole, and pyrrolidine components.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing precise atomic coordinates, bond lengths, and bond angles. nih.govmdpi.com

For 3,5-disubstituted pyrazoles, crystallographic analysis is particularly valuable for definitively identifying which tautomer exists in the crystal lattice. nih.govnih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonds. It is common for 1H-pyrazoles to form centrosymmetric dimers or linear chains in the solid state through N-H···N hydrogen bonds between the pyrazole rings of adjacent molecules. nih.gov The relative orientation of the pyrazole and pyrrolidine rings, defined by dihedral angles, would also be determined. nih.gov

Elemental Analysis (CHNS)

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound (C₈H₁₃N₃), the experimental percentages of C, H, and N would be compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's purity and confirms its empirical and molecular formula. mdpi.com

Calculated Elemental Composition for C₈H₁₃N₃:

Carbon (C): 63.54%

Hydrogen (H): 8.66%

Nitrogen (N): 27.79%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict various molecular properties. For pyrazole (B372694) derivatives, these calculations help in elucidating their stability, reactivity, and potential reaction pathways. researchgate.netsuperfri.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netrsc.org

In a typical FMO analysis for a pyrazole derivative, the electron density distribution of these orbitals is visualized. For 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, the HOMO would likely be localized on the electron-rich pyrazole and pyrrolidine (B122466) rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative (Note: This data is representative for a pyrazole system and not specific to this compound)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |

Fukui functions and indices are used within the framework of DFT to provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. These indices predict where a molecule is most likely to undergo electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density at a specific atom upon the addition or removal of an electron, one can determine its reactivity preference.

fk+ : Predicts reactivity towards a nucleophile (electrophilic attack site).

fk- : Predicts reactivity towards an electrophile (nucleophilic attack site).

fk0 : Predicts reactivity towards a radical.

For this compound, calculations would likely show high Fukui indices on the nitrogen atoms of the pyrazole ring, identifying them as key sites for interaction.

Proton transfer is a fundamental chemical process, and for pyrazoles, it is central to their tautomerism. rsc.org Quantum chemical calculations can model the mechanism and energetics of proton transfer between the nitrogen atoms of the pyrazole ring. By mapping the potential energy surface, researchers can identify the transition state structure for the transfer and calculate the associated energy barrier. rsc.org A low energy barrier would indicate a rapid and facile proton transfer, meaning multiple tautomeric forms could coexist at room temperature. These studies often consider the role of solvent molecules, as they can mediate the proton transfer and significantly alter the energy landscape. fu-berlin.de

Density Functional Theory (DFT) Studies on Tautomerism and Conformational Preferences

DFT is a widely used computational method to study the tautomerism and conformational preferences of heterocyclic compounds like pyrazoles. researchgate.netresearchgate.net Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms in the ring, which is influenced by the nature and position of substituents. fu-berlin.deresearchgate.net

Table 2: Example of Calculated Relative Energies for Tautomers of a Substituted Pyrazole (Note: This data is illustrative and not specific to this compound)

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Tautomer A (3-substituted) | 0.00 | ~90% |

| Tautomer B (5-substituted) | 1.50 | ~10% |

Molecular Modeling and Docking Studies for Predictive Biological Activity

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In silico ligand-target interaction profiling, commonly known as molecular docking, involves placing a model of the ligand into the binding site of a target protein. researchgate.net An algorithm then samples different orientations and conformations of the ligand within the binding site and scores them based on how well they fit and the types of interactions they form (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

For this compound, a docking study would involve:

Obtaining the 3D structure of a relevant biological target.

Generating a low-energy 3D conformation of the pyrazole compound.

Docking the ligand into the active site of the target protein.

Analyzing the results to identify the most stable binding pose and the key interactions that stabilize the ligand-protein complex.

The results can predict the binding affinity and selectivity of the compound, providing a rationale for its potential biological activity and guiding the design of more potent analogs. researchgate.net

Virtual Screening and Lead Identification

Virtual screening is a computational methodology that has become indispensable in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening (HTS). nih.govresearchgate.net This technique involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. researchgate.netmdpi.com The process relies on predicting the interaction between a ligand (the small molecule) and its target, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. spast.orgtandfonline.com This makes pyrazole derivatives, including this compound, highly attractive candidates for inclusion in virtual screening libraries aimed at discovering novel therapeutics. spast.orgresearchgate.net

The initial stage in a virtual screening campaign often involves the creation or selection of a compound library. In the context of identifying novel inhibitors, a library could be specifically designed to contain a diverse array of pyrazole derivatives. The core hypothesis is that the pyrazole nucleus provides a foundational structure for interacting with various biological targets, while its substituents can be modified to fine-tune binding affinity and selectivity. nih.gov

Structure-based virtual screening is a predominant approach where the three-dimensional structure of the target protein is known. mdpi.com Using molecular docking programs like AutoDock, Glide, or DOCK, each compound in the virtual library is computationally placed into the binding site of the target protein. mdpi.comijpbs.com These programs employ scoring functions to estimate the binding affinity, typically reported as a binding energy (in kcal/mol), and to predict the binding pose of the ligand. researchgate.netresearchgate.net A lower binding energy generally indicates a more favorable and stable interaction.

In a hypothetical screening aimed at a specific protein kinase, for instance, this compound would be docked into the ATP-binding site. The algorithm would assess how the compound's features interact with the amino acid residues in the pocket. For example, the nitrogen atoms of the pyrazole ring could form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. nih.gov The pyrrolidinyl group might fit into a hydrophobic pocket, while the methyl group could provide additional van der Waals interactions, collectively contributing to a strong binding affinity.

The output of the virtual screen is a ranked list of compounds based on their docking scores. researchgate.net Compounds that exhibit promising scores and favorable interaction patterns are identified as "hits." These hits are then subjected to further computational analysis and, subsequently, in vitro testing to validate their activity.

For instance, a virtual screening of a 100,000-compound library enriched with pyrazole derivatives might yield several hundred initial hits. These would be filtered based on various criteria, including docking score, predicted ligand efficiency, and analysis of key binding interactions. A compound like this compound could be identified as a high-priority hit if its computational profile suggests superior binding characteristics compared to other library members. This process of sifting through a vast chemical space to identify promising candidates is the essence of lead identification.

The table below illustrates hypothetical data from a virtual screening campaign, showcasing how this compound might compare to other pyrazole analogs when screened against a hypothetical protein target.

Table 1: Hypothetical Virtual Screening Results for Pyrazole Derivatives

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| Lead-001 | This compound | -9.2 | -8.8 | H-bond with Gln85, Hydrophobic interaction with Leu132 |

| Analog-A | 3-Phenyl-5-(pyrrolidin-3-yl)-1H-pyrazole | -8.5 | -8.1 | H-bond with Gln85 |

| Analog-B | 3-Methyl-5-(piperidin-4-yl)-1H-pyrazole | -7.9 | -7.5 | H-bond with Gln85 |

| Analog-C | 1,3-Dimethyl-5-(pyrrolidin-3-yl)-1H-pyrazole | -8.8 | -8.4 | Hydrophobic interaction with Leu132 |

As shown in the hypothetical data, Lead-001 (this compound) demonstrates the most favorable docking score and predicted binding energy. Crucially, it is predicted to form both hydrogen bonds and hydrophobic interactions, suggesting a strong and specific binding mode. This profile would elevate it from a mere "hit" to a "lead compound," warranting its synthesis and progression into further stages of the drug discovery pipeline, such as hit-to-lead optimization. nih.govnih.gov

Biological Activities and Medicinal Chemistry Applications in Vitro and in Silico

Overview of Biological Activities of Pyrazole (B372694) and Pyrrolidine-Containing Compounds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. ijpsr.infomdpi.com Derivatives of pyrazole are known to exhibit a vast array of biological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties. mdpi.comnih.govnih.govjchr.org The success of pyrazole-containing drugs like the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant highlights the therapeutic potential of this scaffold. mdpi.commeddocsonline.org The pyrazole ring is particularly prominent in the development of kinase inhibitors, which are crucial in targeted cancer therapy. mdpi.comnih.govnih.gov

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is another vital scaffold in drug discovery. nih.gov Its non-planar, flexible structure allows it to interact with biological targets in specific three-dimensional orientations. nih.gov The presence of stereogenic centers in the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles. nih.gov Pyrrolidine derivatives have demonstrated a wide range of activities, including anticancer, antifungal, and enzyme inhibitory effects. nih.govnih.govnih.gov

The amalgamation of the pyrazole and pyrrolidine rings in one molecule suggests that 3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole could exhibit a synergistic or unique pharmacological profile, drawing from the properties of both parent heterocycles.

In vitro Antimicrobial and Antifungal Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. mdpi.com Various synthetic pyrazoles have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. meddocsonline.orgnih.gov For instance, certain 4-functionalized pyrazoles have demonstrated moderate activity against Gram-positive bacteria. meddocsonline.org Similarly, pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, have shown significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL against bacteria like Bacillus subtilis. bdpsjournal.org

Pyrrolidine-containing compounds have also been identified as promising antimicrobial and antifungal agents. nih.gov Tetrazole derivatives bearing a pyrrolidine moiety have been synthesized and evaluated for their activity against Candida albicans, a common fungal pathogen. nih.gov Some of these compounds not only inhibited the growth of the fungus but also showed activity against biofilm formation, a key factor in persistent infections. nih.govresearchgate.net

Given the established antimicrobial and antifungal activities of both the pyrazole and pyrrolidine scaffolds, it is plausible that this compound could exhibit similar properties. The specific substitution pattern—a methyl group on the pyrazole and the linkage through the 3-position of the pyrrolidine—would determine its specific spectrum of activity and potency.

| Compound Class | Organism | Activity/Result | Reference |

|---|---|---|---|

| Pyrazolone Derivatives (e.g., PhPzO) | Bacillus subtilis | MIC: 0.625 mg/mL | bdpsjournal.org |

| Pyrazolone Derivatives (e.g., PrPzO) | E. coli, P. aeruginosa, S. aureus | MIC: 1.25 mg/mL | bdpsjournal.org |

| Tetrazole-Pyrrolidine Hybrids | Candida albicans | Active against planktonic and sessile cells | nih.gov |

| Sulfonylamino Pyrrolidine Derivatives | S. aureus | MIC: 3.11 μg/mL | nih.gov |

In vitro and In silico Anticancer Activity

The development of pyrazole-based anticancer agents is a very active area of research. jchr.orgresearchgate.netnih.gov Pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung. nih.govnih.govnih.gov The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and other protein kinases. mdpi.comnih.gov For example, a series of diphenyl-1H-pyrazoles showed potent CDK2 inhibition with IC₅₀ values in the nanomolar range and displayed significant growth inhibitory activity against a panel of 60 cancer cell lines. nih.gov In silico docking studies have helped to elucidate how these molecules bind to the ATP binding site of their target kinases. nih.gov

Pyrrolidine derivatives have also emerged as promising anticancer agents. nih.gov A series of polysubstituted pyrrolidines demonstrated good proliferation inhibitory effects against 10 different cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM. nih.gov Further studies on one of these compounds revealed that it induced cell cycle arrest and apoptosis in colon cancer (HCT116) and leukemia (HL60) cells. nih.gov

The combination of a pyrazole and a pyrrolidine ring in this compound makes it a candidate for investigation as an anticancer agent. The methyl group on the pyrazole and the specific stereochemistry of the pyrrolidine ring would be critical factors influencing its potential antiproliferative activity and selectivity.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|